molecular formula C15H21N3O3S B5676002 ethyl 4-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate

ethyl 4-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate

Cat. No. B5676002
M. Wt: 323.4 g/mol
InChI Key: WXRCMXVCPRQGFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate involves multiple steps, including acylation, cyclization, and substitution reactions. A common approach includes starting with diethanolamine, proceeding through bromination, cyclization, N-alkylation, and reduction steps to achieve the desired compound. This synthetic route allows for the introduction of various substituents, which can significantly influence the compound's biological activity and physical properties (Qi-don, 2015).

Molecular Structure Analysis

The molecular structure of this compound features a piperazine ring core substituted with ethyl carboxylate and a thiocarbonyl group linked to a 4-methoxyphenyl moiety. The spatial arrangement and electronic distribution within this molecule contribute to its interaction with biological targets. The conformation of its linking chains, especially the nature of substituents like methoxy groups, plays a crucial role in determining its binding affinity and specificity towards receptors (Karolak‐Wojciechowska et al., 2003).

Chemical Reactions and Properties

Ethyl 4-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate undergoes various chemical reactions, reflecting its reactivity profile. It can participate in nucleophilic substitution reactions due to the presence of the piperazine nitrogen atoms. Furthermore, the compound's thiocarbonyl group can react with secondary amines, leading to the formation of N,N'-disubstituted piperazine derivatives, showcasing its versatility in synthetic chemistry (Vasileva et al., 2018).

properties

IUPAC Name

ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-3-21-15(19)18-10-8-17(9-11-18)14(22)16-12-4-6-13(20-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRCMXVCPRQGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate

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